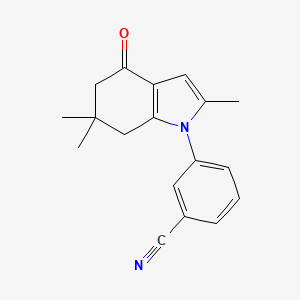

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile, also known as XTT, is a compound used in scientific research to measure cell viability and metabolic activity. It is a yellow powder that is soluble in water and is commonly used in cell culture assays.

Scientific Research Applications

Heterocyclic Compounds and Medicinal Chemistry

Heterocyclic compounds, which include structures similar to 3-(2,6,6-Trimethyl-4-oxo-5,6,7-trihydroindolyl)benzenecarbonitrile, are of significant interest in medicinal chemistry due to their diverse biological activities. Triazine derivatives, for instance, have been studied extensively for their antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties, showcasing the potential for heterocyclic compounds in drug development Tarawanti Verma, Manish Sinha, N. Bansal, 2019.

Supramolecular Chemistry and Material Science

Benzene-1,3,5-tricarboxamides (BTAs), similar in structural motif to the compound , have found utility across nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional structures and act as multipurpose building blocks highlights the adaptability of benzene derivatives in creating advanced materials S. Cantekin, T. D. de Greef, A. Palmans, 2012.

Environmental Studies and Polycyclic Aromatic Hydrocarbons (PAHs)

Research on trimethylbenzenes and C9 aromatic hydrocarbon solvents, which share structural similarities with the compound of interest, contributes to our understanding of environmental pollutants' toxicity and their regulatory assessment M. J. Firth, 2008. Further, studies on biodegradation aspects of PAHs, aromatic hydrocarbons with environmental and health impacts, emphasize the importance of understanding and mitigating the adverse effects of such compounds A. K. Haritash, C. Kaushik, 2009.

properties

IUPAC Name |

3-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-12-7-15-16(9-18(2,3)10-17(15)21)20(12)14-6-4-5-13(8-14)11-19/h4-8H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXUHQAXDUEORY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C#N)CC(CC2=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2399827.png)

![N-(2-methoxyphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2399831.png)

![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2399836.png)

![ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2399840.png)

![2-imino-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-3,4,5,6,7,8-hexahydro-2H-chromene-3-carbonitrile](/img/structure/B2399843.png)

![2-isopentyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2399845.png)